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Compound of Interest

Compound Name: 5,7-Dichloro-4-hydroxyquinoline

Cat. No.: B067264

An In-Depth Technical Guide to the Physicochemical Characteristics of 5,7-Dichloro-4-
hydroxyquinoline

Abstract

5,7-Dichloro-4-hydroxyquinoline, systematically named 5,7-dichloro-1H-quinolin-4-one, is a
halogenated heterocyclic compound of significant interest in medicinal chemistry and drug
discovery. It serves as a privileged scaffold, particularly in the development of novel kinase
inhibitors for therapeutic applications in oncology and inflammatory diseases.[1] A thorough
understanding of its physicochemical properties is paramount for researchers in optimizing
synthetic routes, designing new analogues, developing suitable formulations, and interpreting
structure-activity relationships (SAR). This guide provides a detailed examination of the core
physicochemical characteristics of this compound, grounded in established analytical
principles. It emphasizes the pivotal role of lactam-lactim tautomerism in dictating its structural
and spectral properties and offers field-proven experimental protocols for its comprehensive
characterization.

Chemical Identity and Structural Elucidation

The foundational characteristic of 5,7-Dichloro-4-hydroxyquinoline is its existence as a
tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. While commonly
referred to by its "hydroxyquinoline" name (the lactim form), experimental and spectroscopic
evidence overwhelmingly indicates that the equilibrium favors the more stable lactam tautomer,
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5,7-dichloro-1H-quinolin-4-one, especially in condensed phases and polar solvents.[2] This
distinction is critical for accurate structural interpretation and prediction of its chemical behavior.

Table 1: Chemical Identifiers for 5,7-Dichloro-4-hydroxyquinoline

Identifier Value Source
IUPAC Name 5,7-dichloro-1H-quinolin-4-one  [1][3]
CAS Number 171850-29-6 [4]
Molecular Formula CoHsCI2NO [3]
Molar Mass 214.05 g/mol [5]

InChi Key GESHSYASHHORJB- o

UHFFFAOYSA-N

PubChem CID 2736001 [3]

The Lactam-Lactim Tautomerism

The equilibrium between the aromatic alcohol (lactim) and the a,B-unsaturated amide (lactam)
is the single most important factor governing the molecule's properties. The lactam form
achieves greater stability through a more favorable resonance delocalization involving the
carbonyl group. This structural reality is reflected in its spectral data and chemical reactivity.

5,7-Dichloro-4-hydroxyquinoline 5,7-Dichloro-1H-quinolin-4-one
(Lactim / Enol Form) (Lactam / Keto Form - Favored)
H* Transfer
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Click to download full resolution via product page

Caption: Lactam-Lactim tautomerism of the title compound.

Core Physicochemical Properties
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A summary of the key physicochemical data is presented below. It is important to note that

while some properties are predicted or inferred from structurally similar compounds, specific

experimental data for 5,7-dichloro-4-hydroxyquinoline is not extensively documented in

public literature, underscoring the necessity of empirical validation in a research setting.

Table 2: Summary of Physicochemical Properties

Property

Value | Description

Significance in Drug
Development

Physical State

Expected to be a crystalline

solid at room temperature.[6]

Affects handling, storage
stability, and formulation
choices (e.qg., solid dosage

forms).

Not widely reported. Requires

A critical indicator of purity; a

Melting Point ) o sharp melting point suggests
experimental determination. _ ,
high purity.
Water: Practically insoluble.[6] ]
) Governs solvent selection for
[7] Organic Solvents: Expected ] o
) ) synthesis, purification, and
. to be soluble in polar aprotic i ]
Solubility ) biological assays. Poor
solvents like DMSO and DMF, S .
) ) o aqueous solubility is a major
with slight solubility in alcohols. _ _
hurdle in formulation.
[6]
Not experimentally determined. - )
Influences solubility at different
The N-H proton of the lactam ) )
pKa physiological pH values and

is expected to be weakly

acidic.

the potential for salt formation.

Predicted XlogP

2.8

[3]

Detailed Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's

structure, primarily its existence as the quinolin-4-one tautomer.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact mass of the molecule, confirming its elemental
composition. Predicted collision cross-section (CCS) values are valuable for advanced
analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Mass Spectrometry Data

Adduct m/z (mass-to-charge) Predicted CCS (A2
[M+H]*+ 213.98210 136.3
[M+Na]* 235.96404 148.9
[M-H]- 211.96754 138.2
[M+K]* 251.93798 142.1

Data sourced from PubChem.

[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of 5,7-Dichloro-4-
hydroxyquinoline in solution.[1] The expected spectra for the dominant lactam form would
exhibit characteristic signals:

e 1H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons
on the quinoline ring. A key diagnostic signal would be a broad singlet at a downfield
chemical shift (>10 ppm) corresponding to the N-H proton, which readily exchanges with
D20.

e 13C NMR: A signal in the range of 170-180 ppm, characteristic of a carbonyl (C=0) carbon,
would provide definitive evidence for the lactam tautomer. Other signals would appear in the
aromatic region for the remaining carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for this compound
would be dominated by features of the lactam form:
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e Astrong, sharp absorption band around 1650-1680 cm~1, corresponding to the C=0
stretching vibration of the amide.

e Abroad absorption band in the region of 3100-3300 cm~* due to the N-H stretching vibration.

e The absence of a strong, broad O-H band around 3200-3600 cm~1 further refutes the
predominance of the lactim tautomer in the solid state.

Experimental Workflows and Protocols

As a Senior Application Scientist, the emphasis is not just on the data but on the robust
acquisition of that data. The following protocols represent self-validating systems for
characterizing a new batch of 5,7-Dichloro-4-hydroxyquinoline.

Overall Characterization Workflow

A logical workflow ensures that foundational properties like purity are established before more
complex analyses are undertaken.

Caption: Logical workflow for physicochemical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Establishing the purity of the analyte is the most critical first step. An impure sample
will yield erroneous data for all other physicochemical tests. This method is adapted from
validated procedures for similar halogenated quinolines.[8]

» Mobile Phase Preparation:
o Mobile Phase A: 0.1% o-Phosphoric Acid in HPLC-grade water.
o Mobile Phase B: Acetonitrile.

o Scientist's Note: The acid ensures that the analyte is in a single protonation state,
preventing peak tailing and improving reproducibility.[8]

e Instrumentation Setup:

o Column: C18, 2.1 mm x 100 mm, 1.7 pum particle size.
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Flow Rate: 0.5 mL/min.

[e]

(¢]

Detector: PDA/UV at 247 nm.[8]

[¢]

Injection Volume: 5 pL.

Gradient: Start with 55% B, hold for 2 minutes, ramp to 95% B over 3 minutes, hold for 1

[¢]

minute, and re-equilibrate.

e Sample Preparation:
o Prepare a stock solution of 1 mg/mL in DMSO.

o Create a working solution of 50 ug/mL by diluting the stock in the initial mobile phase
composition (45:55 Water:Acetonitrile).

e Analysis and Validation:
o Inject a blank (mobile phase) to establish a baseline.
o Perform five replicate injections of the working solution.

o System Suitability: The relative standard deviation (RSD) for the peak area and retention
time should be <2%.

o Purity Calculation: Purity is determined by the area percent of the main peak relative to the
total area of all peaks detected.

Protocol: *H NMR Sample Preparation and Acquisition

Rationale: To confirm the structure and observe the exchangeable N-H proton, which is a key
indicator of the lactam tautomer, deuterated dimethyl sulfoxide (DMSO-de) is the solvent of
choice.

e Sample Preparation:
o Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

o Add approximately 0.7 mL of DMSO-de.
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o Cap the tube and vortex until the sample is fully dissolved. A brief sonication may be
required.

o Scientist's Note: DMSO is an excellent solvent for many heterocyclic compounds and its
residual proton signal does not typically interfere with the downfield N-H signal.

 Instrumental Acquisition:
o Acquire a standard *H spectrum (e.g., 16-32 scans).

o Validation Step: After the initial acquisition, add one drop of deuterium oxide (D20) to the
NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-
H proton should diminish or disappear completely due to proton-deuterium exchange,
confirming its identity.

Conclusion

5,7-Dichloro-4-hydroxyquinoline is a valuable chemical scaffold whose physicochemical
properties are fundamentally dictated by its preference for the 5,7-dichloro-1H-quinolin-4-one
tautomer. Key characteristics include poor aqueous solubility and a lipophilic nature, which are
critical considerations for its application in drug development. While extensive experimental
data is not readily available in the public domain, its properties can be reliably determined
through standard, robust analytical workflows as detailed in this guide. For any researcher
utilizing this compound, empirical validation of its purity, identity, and solubility is an
indispensable prerequisite for generating reliable and reproducible scientific results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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